molecular formula C7H8N2O2 B1315466 Methyl 2-(2-pyrimidyl)acetate CAS No. 60561-50-4

Methyl 2-(2-pyrimidyl)acetate

Cat. No. B1315466
CAS RN: 60561-50-4
M. Wt: 152.15 g/mol
InChI Key: ZDUBLLCAMMIGFH-UHFFFAOYSA-N
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Description

“Methyl 2-(2-pyrimidyl)acetate” is a chemical compound with the CAS Number: 60561-50-4 . It has a molecular weight of 152.15 and its IUPAC name is methyl 2-pyrimidinylacetate . The compound is typically stored in a refrigerator and is a colorless to yellow liquid .


Synthesis Analysis

The synthesis of “Methyl 2-(2-pyrimidyl)acetate” involves a mixture of 2-(2-pyrimidyl)acetonitrile, concentrated sulfuric acid (two molar equivalents), and methanol . This mixture is heated at reflux for 6 hours, then concentrated and basified with aqueous sodium carbonate solution. The mixture is then extracted with chloroform, and the extracts are concentrated and distilled under reduced pressure to yield "Methyl 2-(2-pyrimidyl)acetate" .


Molecular Structure Analysis

The InChI code for “Methyl 2-(2-pyrimidyl)acetate” is 1S/C7H8N2O2/c1-11-7(10)5-6-8-3-2-4-9-6/h2-4H,5H2,1H3 . This indicates that the compound has a molecular structure consisting of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

“Methyl 2-(2-pyrimidyl)acetate” is part of the pyrimidine family of compounds . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

“Methyl 2-(2-pyrimidyl)acetate” is a colorless to yellow liquid .

Scientific Research Applications

Synthesis and Copolymerization

  • Methyl 2-(2-pyrimidyl)acetate is used in the synthesis of binary copolymers. A study by Hamouly and Azab (1994) explored the copolymerization of 2-pyrimidyl acrylamide (2PA) with different alkyl acrylates, showing significant potential in polymer chemistry (Hamouly & Azab, 1994).

Metabolism and Chemical Synthesis

  • In the context of metabolism and synthesis, Baker et al. (1974) identified 5-Acetamido-1-methyl-2-(2′-pyrimidyl)imidazole as a metabolite of 1-methyl-5-nitro-2-(2′-pyrimidyl)-imidazole in rats and humans. This discovery has implications for understanding the metabolic pathways of related compounds (Baker et al., 1974).

Chemical Structure Analysis

  • Research by Carvalho et al. (1998) used mass spectrometry to locate the charge site in isomeric heteroaromatic cations, including the 2-pyrimidyl cation. This research is crucial for understanding the electronic structure and reactivity of these molecules (Carvalho et al., 1998).

Large-Scale Synthesis

  • Morgentin et al. (2009) described an efficient method for synthesizing methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and alkyl 2-(5-hydroxypyrimidin-2-yl)acetate. This methodology is significant for large-scale production of these compounds (Morgentin et al., 2009).

Pyrolysis and Oxidation

  • A study on the pyrolysis and oxidation of methyl acetate by Yang et al. (2015) provides insights into the combustion chemistry of this compound, which is relevant for applications in energy and materials science (Yang et al., 2015).

Direct Methylation Reactions

  • Tu et al. (2016) developed a direct C-2 methylation reaction of indoles using a palladium catalyst and a 2-pyrimidyl moiety as a directing group, highlighting the role of Methyl 2-(2-pyrimidyl)acetate in facilitating specific organic reactions (Tu et al., 2016).

X-ray Crystallography

  • The molecular structure of a related compound was investigated by Mao et al. (2015) using X-ray crystallography, which aids in understanding the structural aspects of Methyl 2-(2-pyrimidyl)acetate derivatives (Mao et al., 2015).

Synthesis of Heterocyclic Systems

  • Research by Stanovnik et al. (1990) involved using Methyl 2-benzoylamino-3-dimethylaminopropenoate in the synthesis of heterocyclic systems, which is relevant for the development of new pharmaceuticals and materials (Stanovnik et al., 1990).

Nucleotide Conformational Rigidity

  • A study by Kawai et al. (1992) on the 2'-O-methylation of pyrimidine nucleotide residues of tRNAs shows the role of methyl groups in stabilizing nucleotide conformations, which is critical for understanding RNA structure and function (Kawai et al., 1992).

Chemical Derivatization

  • Renard and Jarvis (1999) investigated the acetylation and methylation of homogalacturonans, where derivatives of methyl acetate were used. This research is important for understanding chemical modifications in polysaccharides (Renard & Jarvis, 1999).

Spectral Analysis

  • Fujimoto and Inuzuka (1991) studied the absorption and fluorescence spectra of pyridinimines and related compounds, contributing to our understanding of the photophysical properties of these molecules (Fujimoto & Inuzuka, 1991).

Optimization of Biological Properties

  • Ukrainets et al. (2015) explored the methylation of pyridine moieties in certain molecules to enhance their analgesic properties, demonstrating the pharmaceutical applications of methyl group modifications (Ukrainets et al., 2015).

Corrosion Inhibition

  • Ghazoui et al. (2017) investigated the use of a derivative of pyridazine, ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, in inhibiting corrosion of mild steel, demonstrating its potential in materials science applications (Ghazoui et al., 2017).

Safety And Hazards

“Methyl 2-(2-pyrimidyl)acetate” is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

methyl 2-pyrimidin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-6-8-3-2-4-9-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUBLLCAMMIGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497449
Record name Methyl (pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-pyrimidyl)acetate

CAS RN

60561-50-4
Record name Methyl (pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(pyrimidin-2-yl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Castanedo, Y Liu, JJ Crawford… - The Journal of Organic …, 2016 - ACS Publications
A general and efficient method for a metal-free one-pot synthesis of highly substituted fused imidazole-containing 5,5- and 5,6-fused bicyclic heterocycles is described. Starting from …
Number of citations: 11 pubs.acs.org

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